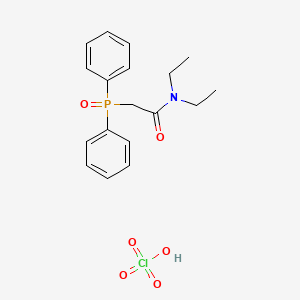
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphoryl-N,N-diethylacetamide;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and its role in forming hybrid complexes with metals, which exhibit interesting photoluminescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphoryl-N,N-diethylacetamide involves the reaction of diphenylphosphoryl chloride with N,N-diethylacetamide in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or methanol . The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diphenylphosphoryl-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and materials science .
Applications De Recherche Scientifique
2-Diphenylphosphoryl-N,N-diethylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-diphenylphosphoryl-N,N-diethylacetamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes exhibit unique photoluminescent properties due to the interaction between the metal ion and the ligand. The molecular targets include metal ions such as manganese, and the pathways involved include coordination chemistry and photophysical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphoryl-containing ligands such as:
- Diphenylphosphoryl chloride
- N,N-Diethylacetamide
- Phosphine oxides
Uniqueness
What sets 2-diphenylphosphoryl-N,N-diethylacetamide apart is its ability to form stable, photoluminescent complexes with metal ions. This property makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Propriétés
Numéro CAS |
90185-36-7 |
|---|---|
Formule moléculaire |
C18H23ClNO6P |
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid |
InChI |
InChI=1S/C18H22NO2P.ClHO4/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
KYXXPZDDRCCKMY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)


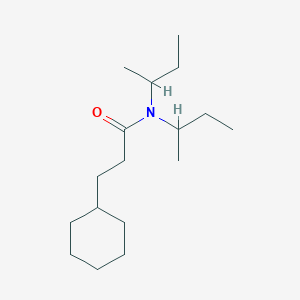
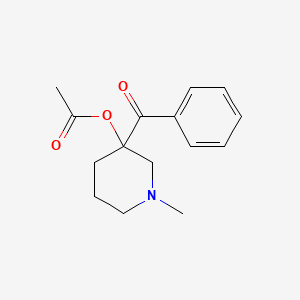
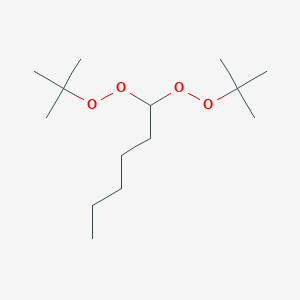
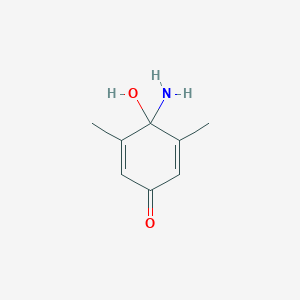
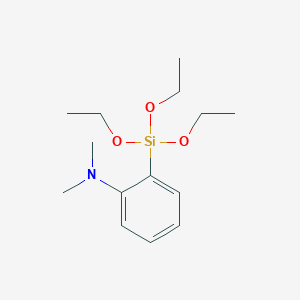
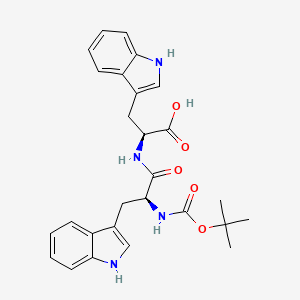

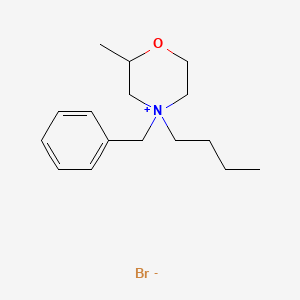


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
